molecular formula C14H17F2NO2 B1404375 Benzyl (3,3-difluorocyclohexyl)carbamate CAS No. 921602-76-8

Benzyl (3,3-difluorocyclohexyl)carbamate

Cat. No. B1404375
M. Wt: 269.29 g/mol
InChI Key: HFVSCGIGMJHUEY-UHFFFAOYSA-N
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Description

Benzyl (3,3-difluorocyclohexyl)carbamate is a chemical compound with the molecular formula C14H17F2NO2 . It has an average mass of 269.287 Da and a Monoisotopic mass of 269.122742 Da . It is listed under the CAS No. 921602-76-8 .


Physical And Chemical Properties Analysis

Benzyl (3,3-difluorocyclohexyl)carbamate has a boiling point, but the exact temperature is not specified . More detailed physical and chemical properties were not found in the available sources .

Scientific Research Applications

Stereospecific Nickel-Catalyzed Cross-Coupling

Research by Harris et al. (2013) in the Journal of the American Chemical Society demonstrated the stereospecific coupling of benzylic carbamates with aryl- and heteroarylboronic esters, emphasizing the control of absolute stereochemistry using an achiral catalyst. This study highlights the utility of benzylic carbamates in selective inversion or retention at the electrophilic carbon during chemical reactions (Harris et al., 2013).

Antibacterial Agents Against Gram-Positive Bacteria

Liang et al. (2020) explored (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents, specifically against Gram-positive bacteria. Their study, published in Archiv der Pharmazie, found that certain compounds in this class exhibited potent inhibitory activity against various strains of Staphylococcus aureus and Enterococcus faecalis (Liang et al., 2020).

Gold(I)-Catalyzed Dynamic Kinetic Enantioselective Intramolecular Hydroamination

Zhang et al. (2007) in the Journal of the American Chemical Society described a treatment of benzyl 6-methyl-2,2-diphenyl-4,5-octadienyl carbamate with a gold(I) catalyst. This resulted in high enantioselectivity, demonstrating the significance of benzylic carbamates in gold(I)-catalyzed reactions (Zhang et al., 2007).

Synthesis and Transformations of Alkyl N-(1-Cyclohex-3-enyl)carbamates

Gómez-Sánchez and Marco-Contelles (2005) reported on the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates through Curtius rearrangement in Tetrahedron. Their work demonstrated the versatility of carbamates in synthesizing oxygenated cyclohexylamino building blocks (Gómez-Sánchez & Marco-Contelles, 2005).

Au(I)-Catalyzed Intramolecular Hydrofunctionalization of Allenes

A 2006 study by Zhang et al. in the Journal of the American Chemical Society explored the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, underlining the role of benzylic carbamates in forming oxygen heterocycles and vinyl tetrahydrocarbazoles (Zhang et al., 2006).

Safety And Hazards

Benzyl (3,3-difluorocyclohexyl)carbamate should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces. Direct contact with the skin, eyes, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area, and personal protective equipment should be worn as required .

properties

IUPAC Name

benzyl N-(3,3-difluorocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c15-14(16)8-4-7-12(9-14)17-13(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVSCGIGMJHUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741809
Record name Benzyl (3,3-difluorocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (3,3-difluorocyclohexyl)carbamate

CAS RN

921602-76-8
Record name Benzyl (3,3-difluorocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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